N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated phenyl, hydroxyl, and pyridinylsulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-(pyridin-2-ylsulfanyl)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydrazide group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or aryl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atoms could result in various alkylated or arylated derivatives .
Scientific Research Applications
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide stands out due to its unique combination of brominated phenyl, hydroxyl, and pyridinylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H11Br2N3O2S |
---|---|
Molecular Weight |
445.1 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H11Br2N3O2S/c15-10-5-9(6-11(16)14(10)21)7-18-19-12(20)8-22-13-3-1-2-4-17-13/h1-7,21H,8H2,(H,19,20)/b18-7+ |
InChI Key |
BCELYSHNXIMQDN-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.